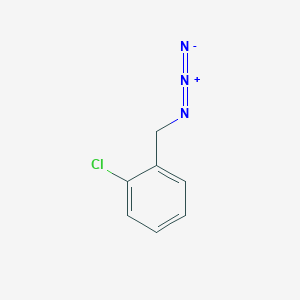

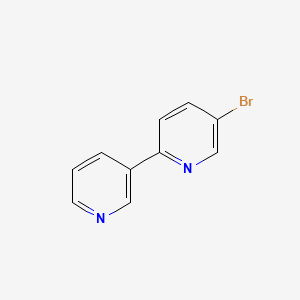

5-Bromo-2,3'-bipyridine

Vue d'ensemble

Description

5-Bromo-2,3'-bipyridine is a brominated bipyridine derivative that serves as an important intermediate in the synthesis of various complex molecules. It is particularly valuable in the field of coordination chemistry, where it is used to create metal-complexing molecular rods and ligands for supramolecular nanoengineering . The presence of the bromine atom on the pyridine ring makes it a versatile building block for further functionalization through various coupling reactions.

Synthesis Analysis

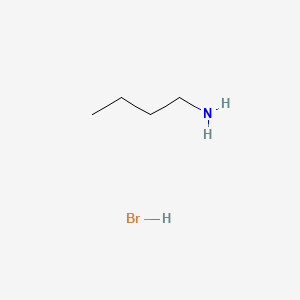

The synthesis of 5-bromo-2,3'-bipyridine and its derivatives has been achieved through several methods. One efficient approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl-substituted derivatives, yielding products such as 5-bromo-2,2'-bipyridine with high yields ranging from 70 to 90% . Another method includes the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, which can then be reacted with various electrophiles to produce a range of functionalized pyridine derivatives . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a selective synthesis route for 5-bromo-2,2'-bipyridine .

Molecular Structure Analysis

The molecular structure of 5-bromo-2,3'-bipyridine is characterized by the presence of two pyridine rings connected at the 2 and 3' positions, with a bromine atom substituted at the 5 position of one of the rings. This structure is conducive to further chemical modifications and serves as a scaffold for the synthesis of more complex molecules. The molecular geometry and electronic properties of similar brominated pyridine derivatives have been studied using quantum mechanical and spectroscopic methods, providing insights into their reactivity and potential applications .

Chemical Reactions Analysis

5-Bromo-2,3'-bipyridine undergoes various chemical reactions that enable its transformation into a wide array of compounds. For instance, chemoselective amination of bromo-chloro-fluoropyridine derivatives has been described, where catalytic conditions lead to the substitution of the bromide group, while different conditions favor substitution at other halogen positions . The versatility of 5-bromo-2,3'-bipyridine is further demonstrated by its use in the synthesis of conjugatively bridged bis- and tris-bipyridines through palladium-catalyzed cross-coupling reactions . Moreover, the halogen-rich nature of certain derivatives makes them suitable for the synthesis of pentasubstituted pyridines using halogen dance reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,3'-bipyridine are influenced by its molecular structure. The presence of the bromine atom imparts certain characteristics such as higher molecular weight and reactivity compared to its non-brominated counterparts. The compound's reactivity is exploited in various coupling reactions, including Stille, Negishi, and Sonogashira couplings, to synthesize functional materials for applications in photovoltaics, organic light-emitting diodes, and biodiagnostics . Additionally, the compound's electronic properties, such as HOMO-LUMO energies and electrophilicity, can be tuned through functionalization, which is crucial for its use in non-linear optical materials and other electronic applications .

Applications De Recherche Scientifique

Synthesis and Functionalization

5-Bromo-2,3'-bipyridine is primarily used as an intermediate in the synthesis of more complex chemical compounds. Its synthesis and functionalization have been extensively studied, providing essential insights into creating more intricate ligands and molecular structures. For instance, the selective synthesis of 5-bromo-2,2′-bipyridine and 5,5′-dibromo-2,2′-bipyridine through direct bromination techniques has been reported, showcasing its potential for creating metal-complexing molecular rods (Romero & Ziessel, 1995). Additionally, the scalable synthesis of these compounds highlights their significance in manufacturing functional materials like biodiagnostics, photovoltaics, and organic light-emitting diodes (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

Coordination and Supramolecular Chemistry

5-Bromo-2,3'-bipyridine serves as a versatile building block in coordination chemistry. It's used in synthesizing various copper(II) complexes, which exhibit catalytic activity in ascorbic acid oxidation, thus modeling the oxidation properties of ascorbate oxidase. These complexes display distinct electronic and magnetic properties, making them relevant in studies of enzyme mimetics and redox chemistry (Moradi-Shoeili, Amini, Boghaei, & Notash, 2013).

Liquid Crystal Research

The compound is also used in liquid crystal research. The unsymmetric functionalization of 5-bromo-2,2'-bipyridine leads to the creation of mesomorphic compounds, which have been studied for their potential applications in advanced display technologies. These studies involve the characterization of different liquid crystalline phases, contributing significantly to material science (El-Ghayoury, Douce, Ziessel, & Skoulios, 2000).

Safety And Hazards

The safety information for 5-Bromo-2,3’-bipyridine includes the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

While specific future directions for 5-Bromo-2,3’-bipyridine are not mentioned in the search results, it’s known that 2,2′-bipyridine units that incorporate functionality at the 5/5′-positions suitable for extending the ligand by conventional methods in organic synthesis are not commercially available, indicating a requirement for a scalable and inexpensive synthetic route to the versatile building block 5,5′-dibromo-2,2′-bipyridine .

Propriétés

IUPAC Name |

5-bromo-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJRIAPZWHYPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464417 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3'-bipyridine | |

CAS RN |

774-53-8 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

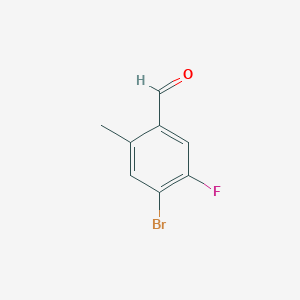

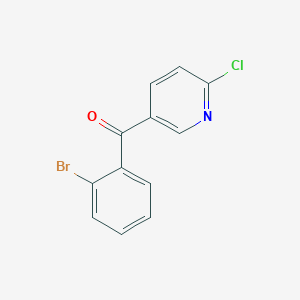

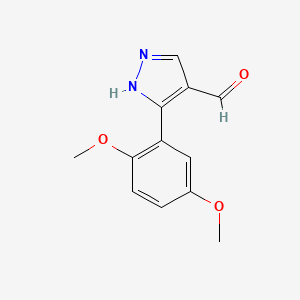

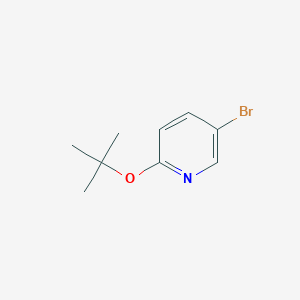

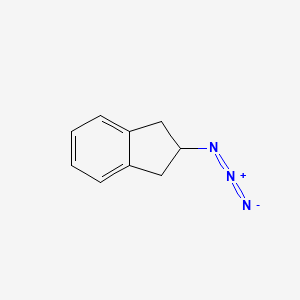

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

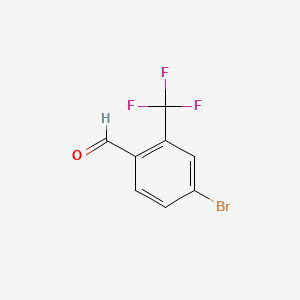

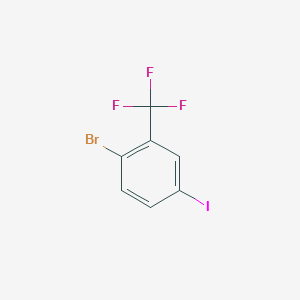

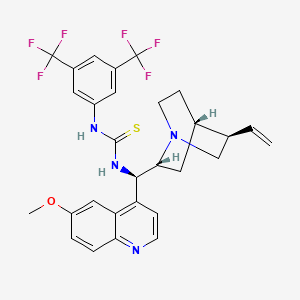

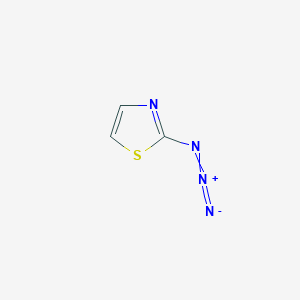

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.